

L-165041: An In-Depth Technical Guide to a Selective PPARδ Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **L-165041**, a potent and selective peroxisome proliferator-activated receptor delta (PPAR δ) agonist. It is designed to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of PPAR δ modulation. This document collates quantitative data on the binding affinity and transactivation potency of **L-165041**, details established experimental protocols for its characterization, and illustrates the core signaling pathways it modulates. Through a structured presentation of data and methodologies, this guide aims to facilitate further research into the roles of **L-165041** in metabolic regulation, inflammation, and cellular proliferation.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR family consists of three main isoforms: PPAR α , PPAR γ , and PPAR δ (also known as PPAR β). These receptors play crucial roles in the regulation of lipid and glucose homeostasis, inflammation, and cell proliferation and differentiation.[1][2][3]

PPAR δ is ubiquitously expressed and has emerged as a significant therapeutic target for a variety of metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes, as well as



conditions linked to inflammation.[1][4] The activation of PPAR δ is known to enhance fatty acid oxidation and improve insulin sensitivity, making its selective agonists valuable tools for both basic research and clinical investigation.[1]

L-165041 was one of the first synthetic compounds identified as a potent and selective PPAR δ agonist.[5] Its ability to activate PPAR δ with high selectivity over PPAR α and PPAR γ has made it an important pharmacological tool for elucidating the physiological functions of PPAR δ . This guide provides an in-depth technical summary of **L-165041**, focusing on its biochemical properties, the experimental methods used for its evaluation, and the signaling cascades it influences.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro activity of **L-165041** and its effects in preclinical in vivo models.

Table 1: In Vitro Binding Affinity and Transactivation Potency of L-165041

Parameter	ΡΡΑΠδ	PPARy	PPARα	Reference(s)
K _i (nM)	6	~730	-	[6]
IC50 (nM)	10	-	-	[5]
EC50 (nM)	21 - 125	1824	977	[6]

Table 2: In Vivo Efficacy of L-165041 in Animal Models

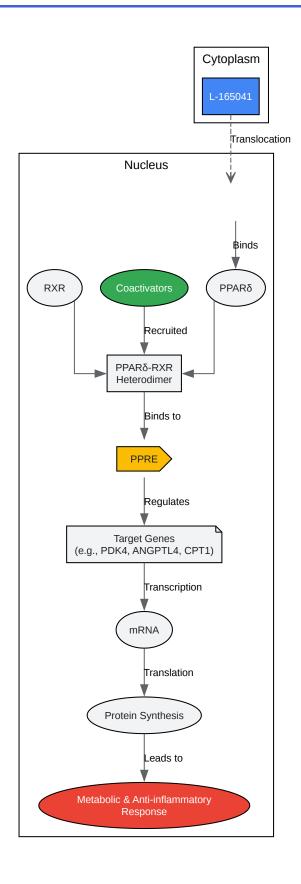


Animal Model	Dosing Regimen	Key Findings	Reference(s)
LDLR-/- Mice (on Western Diet)	5 mg/kg/day for 16 weeks	Significantly reduced hepatic lipid accumulation (cholesterol and triglycerides). Modulated hepatic gene expression: increased PPARδ, LPL, ABCG1; decreased PPARγ, ApoB, IL-1β, IL-6.	[6]
db/db Mice	Not specified	Raised plasma cholesterol levels.	[7]
Sprague-Dawley Rats (Carotid Balloon Injury)	Not specified (osmotic pump)	Decreased neointima formation.	[4]

Key Signaling Pathways and Mechanisms of Action

Activation of PPAR δ by **L-165041** initiates a cascade of molecular events that regulate gene expression. The canonical pathway involves the heterodimerization of the ligand-bound PPAR δ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[1][2]



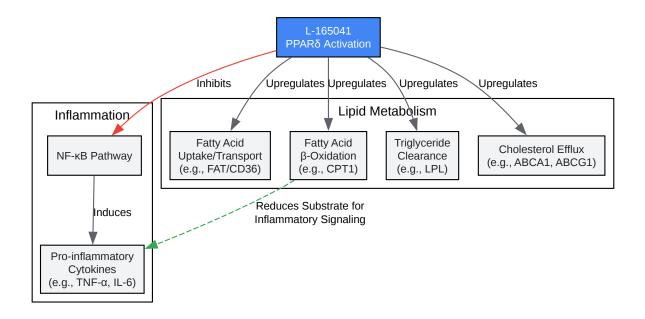


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Caption: Canonical PPAR δ signaling pathway activated by **L-165041**.



The downstream effects of PPAR δ activation by **L-165041** are tissue-specific and contribute to its overall therapeutic potential. A key area of impact is the regulation of lipid metabolism and inflammation.



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Caption: L-165041's role in modulating lipid metabolism and inflammation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **L-165041**.

PPARδ Transactivation Assay

This cell-based assay quantifies the ability of **L-165041** to activate the PPAR δ receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC₅₀) and efficacy of **L-165041** as a PPAR δ agonist.

Materials and Reagents:



- HEK293T or COS-7 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Expression plasmid for a GAL4 DNA-binding domain fused to the human PPARδ ligand-binding domain (pBIND-hPPARδ-LBD).
- Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (pGRE-Luc).
- Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).
- Transfection reagent (e.g., Lipofectamine).
- L-165041 stock solution in DMSO.
- · Dual-luciferase reporter assay system.
- · Luminometer.

Procedure:

- Cell Seeding: Seed HEK293T or COS-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the pBIND-hPPARδ-LBD, pGRE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of **L-165041** (typically ranging from 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 18-24 hours.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

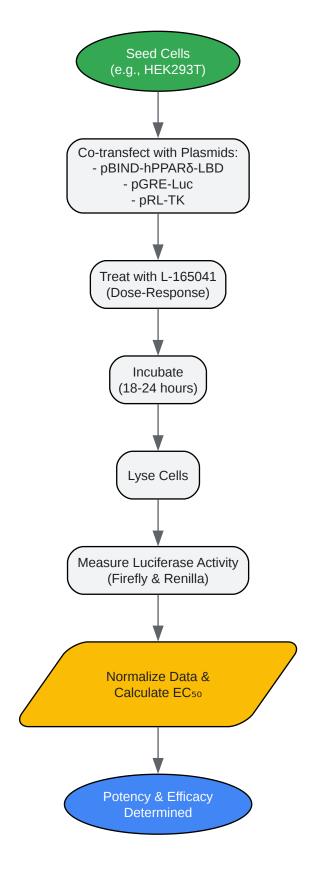






• Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the **L-165041** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.





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Caption: Workflow for a PPAR δ transactivation assay.



Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **L-165041** for the PPAR δ receptor.

Objective: To quantify the affinity of **L-165041** for the PPAR δ ligand-binding domain.

Materials and Reagents:

- Purified recombinant human PPARδ ligand-binding domain (LBD), often as a GST-fusion protein.
- Radiolabeled PPARδ ligand (e.g., [³H]-GW501516) with high affinity.
- L-165041 stock solution in DMSO.
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
- Scintillation proximity assay (SPA) beads or filtration apparatus with glass fiber filters.
- Scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, combine the purified PPARδ-LBD, a fixed concentration of the radiolabeled ligand (typically at or below its K_a), and a range of concentrations of L-165041.
- Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
- Separation of Bound and Free Ligand:
 - Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The
 protein-bound radioligand is retained on the filter, while the unbound radioligand passes
 through. Wash the filters with ice-cold assay buffer.
 - SPA Method: If using SPA beads, the radiolabeled ligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the beads,



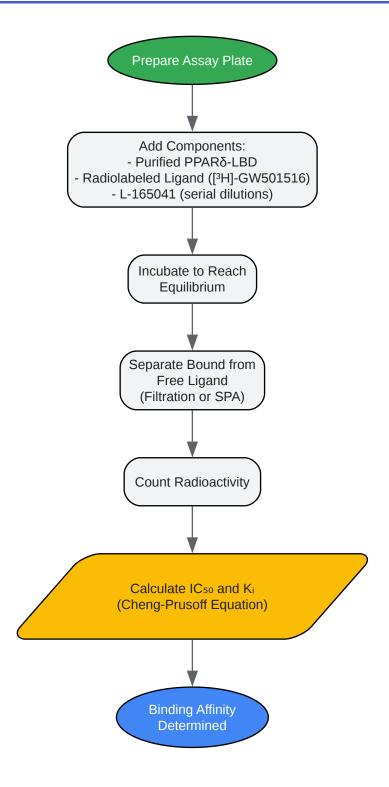




generating a signal.

- Quantification:
 - Filtration Method: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
 - SPA Method: Count the plate directly in a microplate scintillation counter.
- Data Analysis: Determine the concentration of L-165041 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_a), where [L] is the concentration of the radioligand and K_a is its dissociation constant.[5]





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Caption: Workflow for a competitive radioligand binding assay.

Conclusion



L-165041 stands as a foundational tool in the study of PPAR δ biology. Its high potency and selectivity have enabled significant progress in understanding the diverse roles of PPAR δ in metabolic regulation and inflammatory processes. The data and protocols presented in this guide underscore its value as a research compound. For professionals in drug development, **L-165041** serves as a benchmark for the development of new generations of PPAR δ modulators with improved therapeutic profiles. Continued investigation using well-characterized tools like **L-165041** will be essential in fully realizing the therapeutic potential of targeting PPAR δ for metabolic and inflammatory diseases.

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